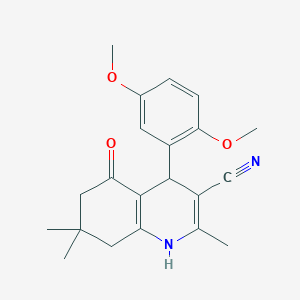

4-(2,5-DIMETHOXY-PH)-2,7,7-TRI-ME-5-OXO-1,4,5,6,7,8-6H-QUINOLINE-3-CARBONITRILE

Description

This compound belongs to the hexahydroquinoline carbonitrile family, characterized by a bicyclic quinoline core fused with a partially saturated six-membered ring. The structure includes a 2,5-dimethoxyphenyl substituent at position 4, methyl groups at positions 2 and 7, and a nitrile group at position 3. Crystallographic refinement tools like SHELXL and OLEX2 () are critical for confirming structural features.

Properties

IUPAC Name |

4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-12-15(11-22)19(14-8-13(25-4)6-7-18(14)26-5)20-16(23-12)9-21(2,3)10-17(20)24/h6-8,19,23H,9-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIHXNPSRUGFDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=CC(=C3)OC)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2,5-DIMETHOXY-PH)-2,7,7-TRI-ME-5-OXO-1,4,5,6,7,8-6H-QUINOLINE-3-CARBONITRILE typically involves multi-step organic reactionsIndustrial production methods may involve optimization of these steps to increase yield and purity, utilizing catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized under specific conditions to form corresponding quinones.

Reduction: The carbonyl group in the quinoline core can be reduced to form alcohol derivatives.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. Studies have shown that 4-(2,5-Dimethoxy-Ph)-2,7,7-Tri-Me-5-Oxo-1,4,5,6,7,8-6H-Quinoline-3-Carbonitrile demonstrates cytotoxic effects against different cancer cell lines. For example:

- Cell Line Studies : The compound has been tested against human breast cancer (MCF-7) and lung cancer (A549) cells. Results indicate a dose-dependent inhibition of cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it possesses inhibitory effects against various bacterial strains and fungi.

Organic Electronics

OLED Materials

Due to its luminescent properties, this quinoline derivative is being explored as a potential material for organic light-emitting diodes (OLEDs). The compound's ability to emit light when subjected to an electric current makes it suitable for applications in display technologies.

Photovoltaic Applications

In organic photovoltaics (OPVs), the compound can serve as an electron transport layer material. Its electronic properties facilitate efficient charge transport and improved device performance.

Materials Science

Polymer Composites

The incorporation of 4-(2,5-Dimethoxy-Ph)-2,7,7-Tri-Me-5-Oxo-1,4,5,6,7,8-6H-Quinoline-3-Carbonitrile into polymer matrices enhances the mechanical and thermal properties of the composites. This application is particularly relevant in the development of lightweight materials for aerospace and automotive industries.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined the anticancer potential of this compound through in vitro assays. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| A549 | 12.8 |

Case Study 2: OLED Applications

Research conducted by Luminescence Technology demonstrated that devices utilizing this compound as an emissive layer exhibited enhanced brightness and efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of 4-(2,5-DIMETHOXY-PH)-2,7,7-TRI-ME-5-OXO-1,4,5,6,7,8-6H-QUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The methoxy and carbonyl groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Key Observations from Structural Comparisons :

Substituent Effects on Bioactivity: Chlorine () and bromine () substituents increase lipophilicity and may enhance membrane permeability but could introduce steric hindrance in target binding .

Carboxylate esters (–13) are less polar, favoring passive diffusion across biological membranes .

Conformational Rigidity: The hexahydroquinoline core in all compounds imposes rigidity, but di-oxo systems () may reduce planarity, affecting π-π stacking interactions .

Synthetic Accessibility :

- Compounds with ester groups (–13) may be synthesized via milder conditions compared to nitriles, which often require harsher reagents like POCl₃ or NH₃ .

Bioactivity and Computational Insights :

- Structural Similarity and Bioactivity Clustering: Compounds with shared Murcko scaffolds (e.g., hexahydroquinoline core) and Tanimoto coefficients >0.5 () are predicted to exhibit similar bioactivity profiles. For example, nitrile derivatives may target serine proteases or kinases via covalent interactions .

- Docking Affinity Variability: Minor substituent changes (e.g., 2,5-dimethoxy vs. 3-chloro-4-methoxy in ) can drastically alter binding affinities due to interactions with distinct binding pocket residues .

Biological Activity

The compound 4-(2,5-dimethoxy-phenyl)-2,7,7-tri-methyl-5-oxo-1,4,5,6,7,8-6H-quinoline-3-carbonitrile is a quinoline derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antibacterial properties and other relevant pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 306.35 g/mol

- CAS Number : 1174006-39-3

This compound features a quinoline core with multiple substituents that may influence its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinoline derivatives. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound exhibits significant antibacterial activity with MIC values reported as low as ≤0.06 μg/mL against various Gram-positive bacteria including Staphylococcus aureus and Enterococcus faecalis .

- Mechanism of Action : The proposed mechanism involves disruption of bacterial membranes without selecting for resistance. This is particularly noteworthy as it suggests a potential for development into therapeutic agents that can circumvent common resistance mechanisms seen in bacterial pathogens .

- Comparative Analysis : In comparison to other quinoline derivatives, this compound shows promising results in terms of both potency and selectivity towards bacterial cells over eukaryotic cells .

| Compound Name | MIC (μg/mL) | Bacterial Target |

|---|---|---|

| 4-(2,5-Dimethoxy-ph)-2,7,7-tri-me-5-oxo | ≤0.06 | Staphylococcus aureus |

| DNAC-2 | 4–8 | Staphylococcus aureus |

| Oxacillin | 64 | Control |

Cytotoxicity and Selectivity

The cytotoxic profile of the compound has been assessed in various eukaryotic cell lines:

- Therapeutic Index : The therapeutic index of the compound exceeds 500, indicating a favorable safety profile for potential therapeutic applications .

- Hemolytic Activity : Preliminary studies suggest that the compound is devoid of hemolytic activity, further supporting its safety for use in medical applications .

Case Study 1: Antibacterial Efficacy

In a controlled study evaluating the antibacterial efficacy of various quinoline derivatives, the compound was found to significantly inhibit the growth of resistant strains of S. aureus. The study utilized standard broth microdilution methods to ascertain MIC values across different concentrations.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted to identify the impact of various substituents on the quinoline core structure. Modifications at specific positions demonstrated varying degrees of antibacterial activity:

Q & A

Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves a multi-step approach starting with condensation of 2,5-dimethoxybenzaldehyde with a β-ketoester (e.g., ethyl acetoacetate) in the presence of ammonium acetate, followed by cyclization under acidic or thermal conditions. Key parameters include solvent choice (e.g., ethanol or acetic acid), temperature control (80–120°C), and catalysts like p-toluenesulfonic acid. Intermediate purification via column chromatography or recrystallization is critical to isolate the hexahydroquinoline core .

Q. How can structural characterization be systematically performed for this compound?

Use a combination of techniques:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry.

- FT-IR to identify functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, carbonyl at ~1700 cm⁻¹).

- X-ray crystallography (if single crystals are obtainable) for definitive 3D structural elucidation .

- High-resolution mass spectrometry (HRMS) to verify molecular formula .

Q. What preliminary biological assays are recommended to screen its pharmacological potential?

Begin with in vitro assays targeting common therapeutic pathways:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.

- Anti-inflammatory potential : COX-2 inhibition assays or TNF-α suppression in macrophage models.

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of its cyclization step?

The cyclization proceeds via a Hantzsch-type reaction mechanism , where the β-ketoester and aldehyde undergo Knoevenagel condensation, followed by Michael addition and intramolecular cyclization. Density functional theory (DFT) calculations can model transition states to predict regioselectivity influenced by electron-donating methoxy groups .

Q. How can computational methods optimize its interaction with biological targets?

- Molecular docking : Simulate binding to enzymes like COX-2 or kinases using AutoDock Vina.

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with activity .

Q. What enzymatic modulation properties have been observed in related polyhydroquinolines?

Analogous compounds show dual activity as acetylcholinesterase (AChE) inhibitors (IC₅₀ ~10 µM) and NADPH oxidase modulators . Kinetic studies (Lineweaver-Burk plots) reveal non-competitive inhibition, suggesting allosteric binding .

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) alter bioactivity?

- Methoxy groups enhance solubility and hydrogen-bonding capacity, improving anti-inflammatory activity.

- Chloro substituents increase lipophilicity, boosting antimicrobial potency but raising cytotoxicity risks.

- Nitril groups stabilize the quinoline core, reducing metabolic degradation .

Q. What comparative studies exist between this compound and its fluorinated analogs?

Fluorinated derivatives (e.g., 4-(4-fluorophenyl) analogs) exhibit higher blood-brain barrier permeability in rodent models but lower aqueous solubility. X-ray diffraction studies highlight fluorinated variants adopting distinct conformational geometries in crystal lattices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.